![molecular formula C16H12ClN3O2S B1415351 4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole CAS No. 2197053-48-6](/img/structure/B1415351.png)
4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole
Vue d'ensemble
Description
4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole is an organic compound with a molecular formula of C13H10ClN3OS. This compound has a variety of applications in scientific research, from its use as a reagent in organic synthesis to its role as a ligand in biochemistry. In
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Biological Evaluation
A study by Ravula et al. (2016) explored the synthesis of novel pyrazoline derivatives, which included compounds structurally similar to the subject compound. This research highlighted the efficient production of these compounds through microwave irradiation methods, which offered advantages in yield and environmental friendliness. The synthesized compounds demonstrated significant anti-inflammatory and antibacterial activities.
Structural Characterization and Synthesis
In a study by Kariuki et al. (2021), the focus was on the synthesis and structural characterization of isostructural compounds related to 4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole. The research provided insights into the molecular structure and conformation, vital for understanding the reactivity and potential applications of these compounds.
Antimicrobial Study of Linked Heterocyclics
A study conducted by Sanjeeva Reddy et al. (2010) demonstrated the antimicrobial efficacy of linked heterocyclic compounds, which included pyrazole derivatives. These compounds showed inhibitory activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents.
DNA Interaction and Cytotoxicity Studies
Research by Varma et al. (2020) investigated the interaction of certain pyrazole derivatives with DNA, along with their cytotoxicity and oxidative stress effects. This study provided valuable insights into the potential therapeutic applications of these compounds, particularly in targeting cancer cells.
Reinvestigation of Preparation Methods
Peet & Sunder (1986) conducted a study focusing on the synthesis of pyrazole derivatives, revising previously reported methods. This research is significant for improving the efficiency and accuracy of synthetic methods for such compounds.
Propriétés
IUPAC Name |
4-(3-chlorophenyl)sulfanyl-3-methyl-1-(4-nitrophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-11-16(23-15-4-2-3-12(17)9-15)10-19(18-11)13-5-7-14(8-6-13)20(21)22/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFWYSQFFIRGHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1SC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



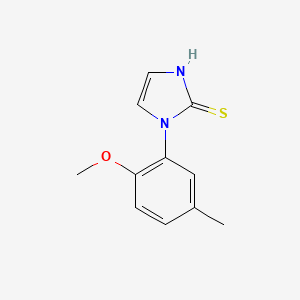
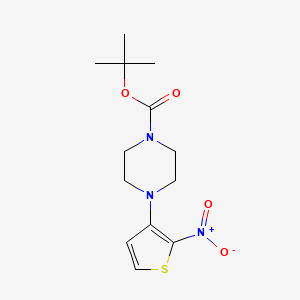
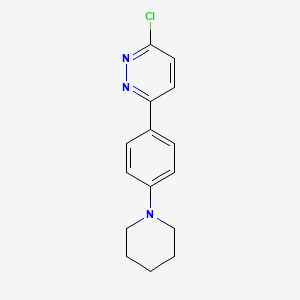
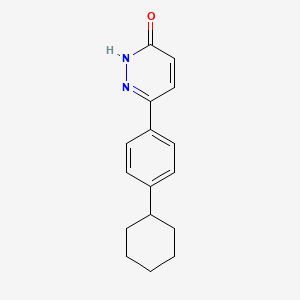
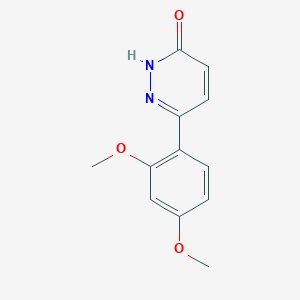
![1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1415277.png)
![1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid](/img/structure/B1415278.png)
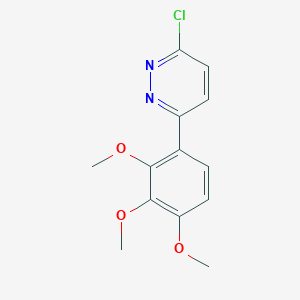
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B1415283.png)
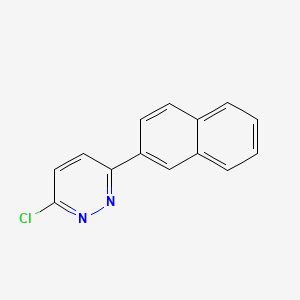
![3-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B1415286.png)
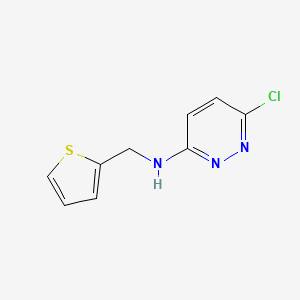
![7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol](/img/structure/B1415289.png)
![4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B1415290.png)